4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and bromobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine.
Introduction of Piperazine Groups: The piperazine groups are introduced via nucleophilic substitution reactions. For instance, 1-(3-bromobenzoyl)piperazine and 1-(4-methylpiperazin-1-yl)pyrimidine can be reacted with the pyrimidine core under controlled conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through further substitution reactions, often facilitated by catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group may facilitate binding to specific sites, while the piperazine moieties can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-Methylpiperazin-1-yl)aniline
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. The presence of both bromobenzoyl and methylpiperazine groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H27BrN6O |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27BrN6O/c1-16-23-19(26-8-6-25(2)7-9-26)15-20(24-16)27-10-12-28(13-11-27)21(29)17-4-3-5-18(22)14-17/h3-5,14-15H,6-13H2,1-2H3 |
InChI Key |
IAANIUFRRCYUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)N4CCN(CC4)C |
Origin of Product |
United States |
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